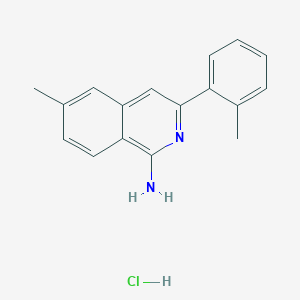![molecular formula C16H26O3 B14224429 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane CAS No. 823792-11-6](/img/structure/B14224429.png)
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane is an organic compound with the molecular formula C16H26O3. It features a six-membered oxane ring and a methoxydec-9-en-4-yn-1-yl group. This compound is notable for its unique structure, which includes both an ether linkage and a triple bond, making it a subject of interest in various chemical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane typically involves the following steps:
Formation of the Methoxydec-9-en-4-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a methoxy group in the presence of a base such as sodium hydride.
Cyclization to Form the Oxane Ring: The intermediate is then subjected to cyclization conditions, often involving a Lewis acid catalyst like boron trifluoride etherate, to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alkenes, Alkanes
Substitution: Various substituted oxane derivatives
Applications De Recherche Scientifique
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]tetrahydrofuran
- 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]pyran
Uniqueness
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane is unique due to its combination of an oxane ring and a methoxydec-9-en-4-yn-1-yl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
823792-11-6 |
|---|---|
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
2-(6-methoxydec-9-en-4-ynoxy)oxane |
InChI |
InChI=1S/C16H26O3/c1-3-4-10-15(17-2)11-6-5-8-13-18-16-12-7-9-14-19-16/h3,15-16H,1,4-5,7-10,12-14H2,2H3 |
Clé InChI |
LKQVXZDKFZXFHQ-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC=C)C#CCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


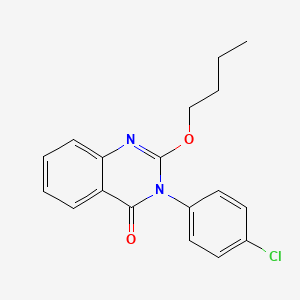


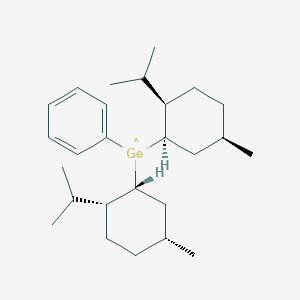
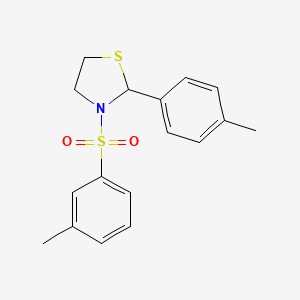
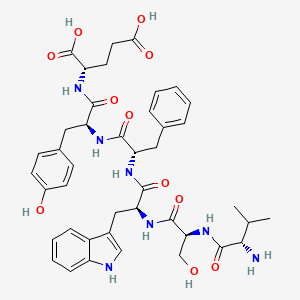
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
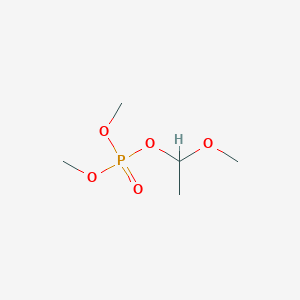
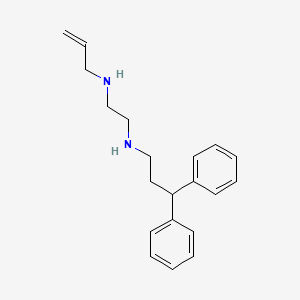

![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide](/img/structure/B14224406.png)
